1-Fluoro-3-isopropoxybenzene
Overview
Description
1-Fluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H11FO. It is a fluorinated aromatic ether, characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzene ring. This compound is a versatile building block in organic synthesis, often used in the preparation of various ligands and functionalized molecules .
Mechanism of Action
Target of Action
1-Fluoro-3-isopropoxybenzene is a versatile building block for the preparation of ligands . It has been used in the synthesis of various ligands such as EPhos, piperidinemethanols, and functionalized xanthones . These ligands can interact with a variety of biological targets, depending on their structure and functional groups.
Mode of Action
It is known to facilitate the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . This suggests that it may interact with its targets through the formation of these compounds, leading to changes in the target’s function or activity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be related to the targets of the ligands it helps synthesize. For instance, the formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles suggests involvement in pathways related to these compounds . .
Biochemical Analysis
Biochemical Properties
1-Fluoro-3-isopropoxybenzene plays a significant role in biochemical reactions, particularly in the synthesis of ligands and other functionalized compounds. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of complex structures. For example, it has been used in the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the creation of new chemical entities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, facilitating the formation of new chemical entities. For instance, its role in the palladium-catalyzed formation of heteroarylaminooxazoles and heteroarylaminothiazoles involves the activation of palladium catalysts, which in turn promote the desired chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1-fluoro-3-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound after the reduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Fluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
2. Oxidation and Reduction Reactions:
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form cyclohexane derivatives.
3. Coupling Reactions:
Scientific Research Applications
1-Fluoro-3-isopropoxybenzene has several applications in scientific research:
1. Chemistry:
Ligand Synthesis: It is used as a building block for the synthesis of ligands such as EPhos, which facilitate palladium-catalyzed cross-coupling reactions.
2. Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
3. Industry:
Comparison with Similar Compounds
1-Fluoro-3-isopropoxybenzene can be compared with other fluorinated aromatic ethers, such as:
1. 1-Fluoro-2-isopropoxybenzene: 2. 1-Fluoro-4-isopropoxybenzene 3. 1-Fluoro-3-methoxybenzene
Uniqueness:
Properties
IUPAC Name |
1-fluoro-3-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGWZOOYLDIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372081 | |
Record name | 1-Fluoro-3-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-93-9 | |
Record name | 1-Fluoro-3-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203115-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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